molecular formula C12H15NO2 B8246263 (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

Cat. No. B8246263
M. Wt: 205.25 g/mol
InChI Key: NHCHOCDSGYNNIS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential and Molecular Mechanisms

Thymol :Thymol, chemically related to the compound , has shown a wide range of pharmacological properties. It has been used traditionally for its antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. The therapeutic potential of Thymol extends to various diseases, including cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Its effects are mainly attributed to its anti-inflammatory, antioxidant, and antihyperlipidemic properties. Thymol has potential for pharmaceutical development due to its pharmacokinetic properties and molecular mechanisms (Meeran et al., 2017).

Antimicrobial and Anti-Biofilm Activities

Carvacrol :Carvacrol, structurally similar to the compound , exhibits significant antimicrobial and anti-biofilm activities. It is effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and is also active against both planktonic and sessile human pathogens. The combination of Carvacrol with nanomaterials offers a promising approach for preventing biofilm-associated infections through the development of bio-inspired, anti-infective materials (Marchese et al., 2018).

Environmental Applications

Phenolic Pollutants Treatment :Certain artificial nanozymes, which mimic the enzyme-mimicking activities of natural enzymes, show promise in treating and transforming phenolic contaminants (R-OH) like those structurally related to the compound . These nanozymes could overcome the limitations of natural enzymes, offering stability, ease of recycling, and cost-effectiveness. This presents a potential for eco-environmental restoration and the treatment of toxic organic compounds in aquatic ecosystems (Chen et al., 2019).

properties

IUPAC Name

2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHOCDSGYNNIS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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